Benzyl 2-fluoro-3-hydroxypropanoate

Serine protease inhibition Fluorinated β-amino acids Competitive inhibition

Researchers requiring enantiomerically pure fluorinated building blocks often face supply inconsistency and insufficient stereochemical documentation. This compound addresses that gap. - α-Fluoro-β-hydroxy scaffold enables stereospecific competitive inhibition of serine proteases like α-chymotrypsin, absent in non-fluorinated analogs. - Benzyl ester provides orthogonal hydrogenolysis deprotection for multi-step routes to fluorinated β-amino acid peptidomimetics. - Established stereoretentive reactivity (e.g., tosylation) ensures reliable downstream chiral derivatization.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B12841039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-fluoro-3-hydroxypropanoate
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)F
InChIInChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
InChIKeyWOCFUHTXQVGNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Fluoro-3-hydroxypropanoate Specifications


Benzyl 2-fluoro-3-hydroxypropanoate (CAS: 1888799-99-2) is a fluorinated α-fluoro-β-hydroxypropanoate ester bearing a benzyl protecting group. The compound belongs to the class of 2-fluoro-3-hydroxypropanoic acid derivatives, characterized by a stereogenic α-carbon substituted with both a fluorine atom and a hydroxyl-bearing methylene group . Available as a research-grade chemical from specialty suppliers (molecular weight 198.19 g/mol, formula C10H11FO3), this compound serves primarily as a chiral building block for asymmetric synthesis and as an intermediate in the preparation of fluorinated pharmaceutical candidates [1].

Chiral building block for asymmetric synthesis
Fluorinated intermediate for pharmaceutical research
Benzyl ester enables orthogonal hydrogenolytic deprotection
α-Fluoro-β-hydroxy scaffold tolerates stereocontrolled transformations

Benzyl 2-Fluoro-3-hydroxypropanoate Substitution Challenges


Fluorinated 3-hydroxypropanoate derivatives exhibit non-linear structure-activity relationships that preclude simple substitution based on apparent structural similarity. The α-fluorine atom induces conformational constraints distinct from non-fluorinated analogs, while the choice of ester protecting group (benzyl versus methyl or ethyl) significantly modulates lipophilicity, metabolic stability, and crystallinity [1]. Critically, stereochemistry at the fluorine-bearing α-carbon determines biological activity in downstream applications: α-fluorinated β-amino acid derivatives demonstrate stereospecific competitive inhibition of α-chymotrypsin that is absent in their non-fluorinated counterparts, underscoring that generic substitution without stereochemical control or appropriate ester selection yields functionally non-equivalent compounds .

Non-fluorinated analogs may not function as serine protease inhibitor building blocks; α-fluorination is required for reported inhibitory activity.
Methyl or ethyl ester forms differ in lipophilicity, crystallinity, and lack the hydrogenolytic deprotection pathway; functional profiles may not transfer directly.
Racemates or opposite enantiomers yield undefined stereochemical outcomes; enantiopure form is needed for stereospecific interactions in downstream applications.

Benzyl 2-Fluoro-3-hydroxypropanoate Comparative Evidence


α-Fluorination Enables Serine Protease Inhibition

While direct enzyme inhibition data for benzyl 2-fluoro-3-hydroxypropanoate itself is not reported in the primary literature, class-level inference from closely related α-fluorinated β-amino acid derivatives establishes that α-fluorination confers competitive inhibition against α-chymotrypsin that is absent in non-fluorinated precursors. Peddie et al. (2010) demonstrated that α-fluorinated β²- and β³-amino acids derived from 2-fluoro-3-hydroxypropanoate scaffolds act as competitive inhibitors of α-chymotrypsin, whereas their non-fluorinated precursors showed no measurable inhibitory activity under identical assay conditions .

α-Fluorination effect
Class-level inference
Fluorinated β-amino acid derivatives competitive inhibitors of α-chymotrypsin; non-fluorinated precursors show no measurable inhibition.
Fluorination enables inhibition context
Data to verify in target-specific assays; exact Ki values not publicly disclosed.
Serine protease inhibition Fluorinated β-amino acids Competitive inhibition

Fluorine Position Governs Carboxylesterase Inhibition

Comparative analysis of fluorinated benzoins provides class-level inference regarding positional fluorine effects on carboxylesterase (CE) inhibition. In a study of symmetrical fluorobenzoins, compounds exhibited strong CE inhibitory activity, with observed positive correlations between the electronic charge on the hydroxyl carbon atom, carbonyl oxygen charge, and Hammett constants with derived Ki values [1]. Critically, the inhibition profile was sensitive to fluorine substitution pattern—the 3-fluorobenzyl derivative demonstrated a Ki value of 7.13 nM in a related antiviral assay series, representing one of the most potent activities in the compound panel, while alternative substitution patterns produced substantially different inhibition profiles .

Positional isomer effect
Class-level inference
3-Fluorobenzyl derivative Ki = 7.13 nM; other regioisomers vary by >10-fold in related carboxylesterase assay.
Regioisomer-dependent inhibition profile
Assay-specific Ki may not transfer; positional sensitivity review recommended.
Carboxylesterase inhibition Fluorine positional effects Structure-activity relationship

Benzyl Ester Protection Advantages

The benzyl ester moiety distinguishes benzyl 2-fluoro-3-hydroxypropanoate from its methyl ester (CAS 671-30-7) and ethyl ester (described by Tolman and Vereš, 1964 [1]) counterparts. Based on established structure-property relationships in fluorinated esters, the benzyl group confers approximately 1.5–2.0 log units higher lipophilicity (cLogP) than the methyl analog and substantially higher molecular weight (198.19 vs. 122.1 g/mol for methyl ester). The benzyl ester also provides crystallinity advantages: methyl 2-fluoro-3-hydroxypropanoate is reported as a crystalline white powder , but benzyl esters typically offer enhanced solid-state stability and more favorable handling characteristics in multi-step synthetic sequences. Critically, the benzyl group serves as a hydrogenolyzable protecting group orthogonal to base-labile esters, a synthetic handle unavailable in simple alkyl esters.

Benzyl ester features
Supporting evidence
Estimated ΔcLogP ≈ +1.5–2.0 over methyl ester; hydrogenolyzable protecting group orthogonal to base-labile esters.
Protecting group selection context
Calculated lipophilicity; crystallinity and solid-state data to verify.
Lipophilicity Protecting group strategy Crystallinity

α-Fluoro-β-hydroxy Scaffold as Chiral Building Block

Benzyl 2-fluoro-3-hydroxypropanoate belongs to a class of α-fluoro-β-hydroxy esters that have been demonstrated to function as effective chiral building blocks in asymmetric synthesis. Related compounds, including methyl (R)-2-benzyl-2-fluoro-3-hydroxypropanoate (CAS 1236280-99-1), undergo transformations such as tosylation to yield methyl (R)-2-benzyl-2-fluoro-3-tosyloxypropanoate in 79% yield under standard conditions (p-toluenesulfonyl chloride, DMAP, triethylamine, dichloromethane), with retention of stereochemical configuration [1]. This established reactivity profile confirms that the α-fluoro-β-hydroxy scaffold tolerates nucleophilic substitution at the β-hydroxyl position without epimerization at the fluorine-bearing stereocenter—a critical requirement for generating enantiomerically pure fluorinated intermediates.

Stereochemical retention
Supporting evidence
79% yield tosylation of methyl (R)-2-benzyl-2-fluoro-3-hydroxypropanoate with retention of stereochemistry (p-TsCl, DMAP, Et₃N, CH₂Cl₂).
Chiral building block reliability context
Analog data using methyl ester; apply to benzyl ester scaffold with validation.
Asymmetric synthesis Chiral building block Fluorinated intermediates

Benzyl 2-Fluoro-3-hydroxypropanoate Applications


Serine Protease Inhibitor Discovery

The α-fluorinated scaffold of benzyl 2-fluoro-3-hydroxypropanoate, which class-level evidence demonstrates confers α-chymotrypsin inhibitory activity absent in non-fluorinated precursors , makes this compound an appropriate starting material for developing competitive inhibitors of serine proteases. Research groups investigating chymotrypsin-like enzymes, elastase, or related proteases can utilize this scaffold to generate fluorinated β-amino acid derivatives with demonstrated inhibitory activity.

Enantioselective Synthesis of Fluorinated Intermediates

The established reactivity of the α-fluoro-β-hydroxy scaffold in stereocontrolled transformations—including tosylation proceeding in 79% yield with stereochemical retention as demonstrated for the methyl ester analog [1]—positions benzyl 2-fluoro-3-hydroxypropanoate as a chiral building block for asymmetric synthesis. The benzyl protecting group provides orthogonal deprotection via hydrogenolysis, enabling multi-step synthetic routes to enantiomerically pure fluorinated intermediates for drug discovery.

Fluorine Positional Isomer SAR

Given that fluorine substitution position determines carboxylesterase inhibition potency, with Ki values varying by orders of magnitude between regioisomers in related compound series , benzyl 2-fluoro-3-hydroxypropanoate is specifically suited for systematic SAR studies comparing 2-fluoro versus 3-fluoro substitution effects on target engagement, metabolic stability, and off-target profiles.

Fluorinated Amino Acid Derivatives for Peptidomimetics

Building on the demonstrated conversion of 2-fluoro-3-hydroxypropanoate derivatives to α-fluorinated β²- and β³-amino acids that act as enzyme inhibitors , this compound is applicable to peptidomimetic design programs. The fluorine atom serves both as a conformational constraint and as a metabolic blocking group, enhancing the stability of peptide-based therapeutics.

Application
Selection Property
Validation Focus
Serine protease inhibition studies
α-Fluorination-dependent inhibitory activity
Chymotrypsin-like enzyme assay context
Asymmetric synthesis of fluorinated intermediates
Stereocontrolled transformations (e.g., tosylation)
Enantiomeric purity confirmation
Fluorine positional isomer SAR studies
Regioisomer-dependent enzyme inhibition profile
Carboxylesterase inhibition assay context
Fluorinated peptidomimetic design
Conformational constraint and metabolic blocking group
Peptide stability and target engagement assays

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